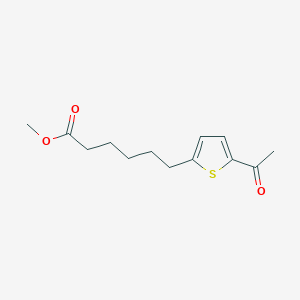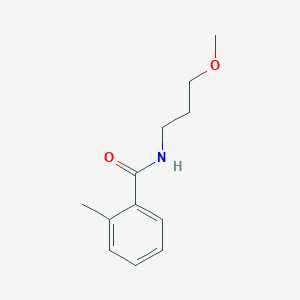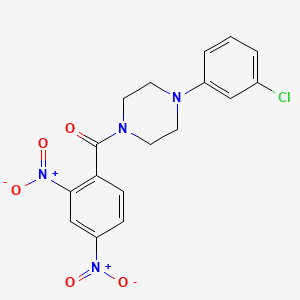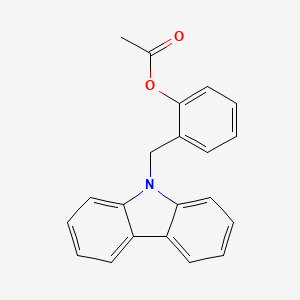![molecular formula C11H17N3O B4611933 N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-methylcyclopropanecarboxamide](/img/structure/B4611933.png)
N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-methylcyclopropanecarboxamide
Übersicht
Beschreibung
N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-methylcyclopropanecarboxamide is a useful research compound. Its molecular formula is C11H17N3O and its molecular weight is 207.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 207.137162174 g/mol and the complexity rating of the compound is 256. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Elucidation and Synthesis
NMR and MS Techniques in Drug Design : A detailed structure elucidation process of a compound with a highly substituted pyrazole skeleton, using nuclear magnetic resonance (NMR) and mass spectrometric (MS) techniques, highlights the importance of these methods in identifying and confirming the structure of novel designer drugs. This study emphasizes the role of NMR and MS in advancing our understanding of complex molecular architectures in drug design (Girreser, Rösner, & Vasilev, 2016).
Electrochemical Synthesis of Heterocyclic Compounds : Research on the electrocatalyzed N–N coupling and ring cleavage reaction of 1H-pyrazoles demonstrates an innovative approach to synthesizing new heterocyclic compounds. This work showcases the potential of electrochemical methods in creating environmentally friendly and efficient synthetic pathways for producing novel molecules with potential applications in various fields (Zandi, Sharafi-kolkeshvandi, & Nikpour, 2021).
Biological Activities
Cytotoxic Activity of Carboxamide Derivatives : A study exploring the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines highlights the potential therapeutic applications of these compounds. Some derivatives demonstrated potent cytotoxic effects, suggesting their potential use in cancer treatment (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
DNA Recognition and Gene Expression Control : The design and synthesis of N-methyl imidazole and N-methyl pyrrole-containing polyamides targeting specific DNA sequences in the minor groove of DNA for controlling gene expression are discussed. This research opens avenues for using these compounds as medicinal agents for diseases like cancer, showcasing the intersection of chemistry and biology in developing targeted therapies (Chavda et al., 2010).
Antioxidant, Antitumor, and Antimicrobial Activities : The synthesis and evaluation of pyrazolopyridine derivatives for their antioxidant, antitumor, and antimicrobial activities reveal the multifaceted potential of pyrazole-based compounds in medical chemistry. Compounds showing significant activities against liver and breast cell lines indicate the promising nature of these molecules for therapeutic applications (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Eigenschaften
IUPAC Name |
N-[(1,5-dimethylpyrazol-3-yl)methyl]-2-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-7-4-10(7)11(15)12-6-9-5-8(2)14(3)13-9/h5,7,10H,4,6H2,1-3H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUOEJUBAWLIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCC2=NN(C(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-acetyl-2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4611862.png)


![3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B4611883.png)

![4-(4-isopropoxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4611893.png)
![methyl 3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4611902.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4611917.png)
![N-bicyclo[2.2.1]hept-2-yl-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4611924.png)
![N-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)-1-piperazinecarbothioamide](/img/structure/B4611926.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4611940.png)

![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4611960.png)

